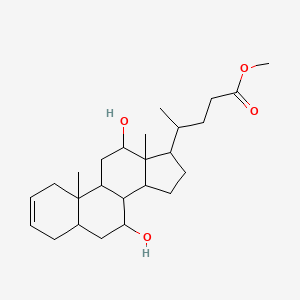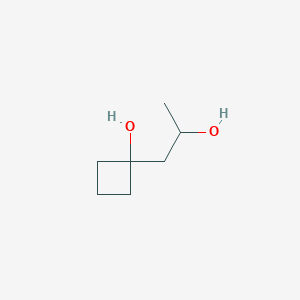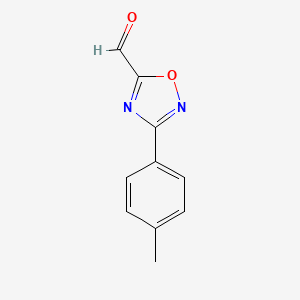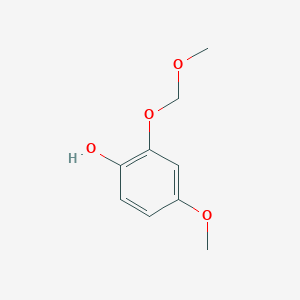![molecular formula C45H52N5O6PS B12275040 3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include:
- Formation of the triazatricyclo structure through cyclization reactions.
- Introduction of the dimethyl and oxo groups via specific reagents and conditions.
- Attachment of the phenyl and methoxy groups through substitution reactions.
- Final assembly of the compound through a series of coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: As a potential drug candidate for treating specific diseases.
Industry: As a component in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism by which the compound exerts its effects will depend on its specific structure and functional groups. Potential molecular targets and pathways involved may include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors and altering their signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other triazatricyclo derivatives or molecules with similar functional groups. Examples include:
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0]trideca-1(9),2(7),3,5,10,12-hexaen-6-ol .
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one .
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties and applications compared to similar compounds.
Properties
Molecular Formula |
C45H52N5O6PS |
|---|---|
Molecular Weight |
822.0 g/mol |
IUPAC Name |
3-[[[1-[[3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C45H52N5O6PS/c1-10-24-55-57(56-25-12-23-46)50(30(2)3)44(6,7)28-54-45(33-15-19-37(52-8)20-16-33,34-17-21-38(53-9)22-18-34)35-13-11-14-36(27-35)49-29-47-40-39-31(4)26-32(5)48-42(39)58-41(40)43(49)51/h11,13-22,26-27,29-30H,10,12,24-25,28H2,1-9H3 |
InChI Key |
HIVJPGNMFPMNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(N(C(C)C)C(C)(C)COC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC(=CC=C3)N4C=NC5=C(C4=O)SC6=C5C(=CC(=N6)C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274961.png)

![4-[4-(Chloromethyl)piperidin-1-yl]pyridine](/img/structure/B12274968.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12274980.png)

![Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12274993.png)
![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)


![(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)

![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-(3-methoxyphenyl)piperazine](/img/structure/B12275024.png)

